(4S,5R)-4-(Aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)pyrrolidin-2-one
CAS No.:
Cat. No.: VC17797513
Molecular Formula: C13H22N4O2
Molecular Weight: 266.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H22N4O2 |
|---|---|
| Molecular Weight | 266.34 g/mol |
| IUPAC Name | (4S,5R)-4-(aminomethyl)-5-(1,5-dimethylpyrazol-4-yl)-1-(2-methoxyethyl)pyrrolidin-2-one |
| Standard InChI | InChI=1S/C13H22N4O2/c1-9-11(8-15-16(9)2)13-10(7-14)6-12(18)17(13)4-5-19-3/h8,10,13H,4-7,14H2,1-3H3/t10-,13+/m0/s1 |
| Standard InChI Key | ZAXUZJHMOPQEPZ-GXFFZTMASA-N |
| Isomeric SMILES | CC1=C(C=NN1C)[C@H]2[C@@H](CC(=O)N2CCOC)CN |
| Canonical SMILES | CC1=C(C=NN1C)C2C(CC(=O)N2CCOC)CN |
Introduction
(4S,5R)-4-(Aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)pyrrolidin-2-one is a complex organic compound characterized by its unique structural features, including a pyrrolidine ring and a pyrazole moiety. The compound's stereochemistry, indicated by the (4S,5R) notation, suggests specific spatial arrangements that may influence its reactivity and biological interactions. This compound belongs to a class of nitrogen-containing heterocycles, which are often explored for their biological activities and potential therapeutic applications.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic pathways may vary based on starting materials and desired yields, the process generally includes reactions that exploit the reactivity of the aminomethyl and methoxyethyl groups.
Synthesis Overview
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Starting Materials: The synthesis often begins with precursors that can form the pyrrolidine and pyrazole rings.
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Reaction Conditions: Conditions may include reflux in solvents like ethanol, with catalysts such as sodium acetate or p-toluenesulfonic acid.
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Purification: Techniques such as chromatography are used to purify the final product.
Biological Activity and Potential Applications
Interaction studies involving this compound focus on its binding affinities with biological targets such as enzymes or receptors. Techniques like NMR spectroscopy, mass spectrometry, and elemental analysis help elucidate its mechanism of action and potential therapeutic effects.
Biological Activity Table
| Compound | Biological Activity |
|---|---|
| (4S,5R)-4-(Aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)pyrrolidin-2-one | Potential therapeutic applications due to its unique structure |
| 4-Aminomethyl-1,3-dimethyl-1H-pyrazol-5-ol | Potential anti-inflammatory |
| 5-Methylpyrazole | Antifungal properties |
Comparison with Similar Compounds
Several compounds share structural similarities with (4S,5R)-4-(Aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)pyrrolidin-2-one, highlighting its uniqueness:
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4-Aminomethyl-1,3-dimethyl-1H-pyrazol-5-ol: Contains an aminomethyl and pyrazole structure, with potential anti-inflammatory activity.
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5-Methylpyrazole: Exhibits antifungal properties due to its simple pyrazole structure.
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2-Methoxyethylamine: Used in the synthesis of various pharmaceuticals due to its aliphatic amine functionality.
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